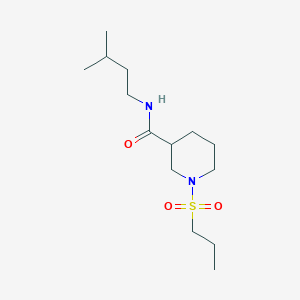

N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes an isopentyl group, a propylsulfonyl group, and a piperidine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.

Introduction of the Isopentyl Group: The isopentyl group can be introduced through alkylation reactions using isopentyl halides and suitable bases.

Sulfonylation: The propylsulfonyl group can be introduced through sulfonylation reactions using propylsulfonyl chlorides and appropriate bases.

Carboxamide Formation: The carboxamide group can be formed through amidation reactions involving carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity .

化学反应分析

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacokinetic properties or generating intermediates for further derivatization.

| Conditions | Product | Catalyst/Reagents | Reference |

|---|---|---|---|

| Acidic (HCl, H₂O, reflux) | 1-(Propylsulfonyl)piperidine-3-carboxylic acid | Concentrated HCl | |

| Basic (NaOH, H₂O, Δ) | Sodium salt of the carboxylic acid | NaOH |

Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Base-mediated hydrolysis involves deprotonation of water to generate a hydroxide ion, which attacks the carbonyl carbon .

Reactivity of the Sulfonyl Group

The propylsulfonyl group participates in nucleophilic substitutions or elimination reactions, often influenced by its electron-withdrawing nature.

- Nucleophilic Substitution

The sulfonyl group acts as a leaving group in SN2 reactions. For example, treatment with thiols or amines replaces the sulfonyl moiety:

R-SO2-R’+Nu−→R-Nu+R’SO2−

This reactivity is leveraged in synthesizing analogs with modified sulfonyl groups .

- Elimination Reactions

Under strong bases (e.g., KOtBu), β-hydrogen elimination can occur, forming alkenes:

R-SO2-CH2CH2R’BaseR-SO2−+CH2=CHR’

This pathway is less common but observed in sterically hindered systems .

Piperidine Ring Modifications

The piperidine nitrogen and adjacent carbons are sites for alkylation, acylation, or ring-opening reactions.

- N-Alkylation/Acylation

The piperidine nitrogen reacts with alkyl halides or acyl chlorides:

R3N+R’X→R3N+R’X−

For example, benzylation using benzyl bromide forms a quaternary ammonium salt, enhancing water solubility .

- Ring-Opening Reactions

Strong acids (e.g., HBr) cleave the piperidine ring, yielding linear amines or diamines. This is rare but reported in extreme conditions .

Condensation and Cyclization Reactions

The carboxamide and sulfonyl groups facilitate cyclizations, particularly in the presence of Lewis acids.

- Mannich-Type Reactions

In the presence of aldehydes (e.g., formaldehyde) and secondary amines, Mannich bases form via:

RCONH2+R’CHO+R”2NH→RCONHCH2NR”2

This reaction expands the molecule’s complexity for drug-discovery applications .

- Aza-Prins Cyclization

With aldehydes and Lewis acids (e.g., Sc(OTf)₃), the sulfonamide nitrogen triggers intramolecular cyclization to form fused piperidine derivatives (Figure 1) .

Figure 1: Proposed Aza-Prins Cyclization Mechanism

-

Aldehyde activation by Lewis acid.

-

Nucleophilic attack by sulfonamide nitrogen.

- Reduction of Carboxamide

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine:

RCONHR’LiAlH4RCH2NHR’

This is useful for converting the compound into bioactive amines .

科学研究应用

Metabolic Disorders

N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide has been investigated for its role in inhibiting long-chain fatty acyl elongase (LCE), which is crucial in lipid metabolism. This inhibition may provide therapeutic benefits for conditions such as obesity, insulin resistance, and hyperlipidemia. Studies indicate that compounds with similar structures exhibit significant efficacy in modulating metabolic pathways associated with these disorders .

| Condition | Mechanism | References |

|---|---|---|

| Obesity | Inhibition of LCE | |

| Insulin Resistance | Modulation of lipid metabolism | |

| Hyperlipidemia | Decreased TAG accumulation |

Cancer Treatment

Recent studies have highlighted the potential of this compound in oncology. Its derivatives have shown promising results in inducing senescence in melanoma cells, suggesting its utility as an antiproliferative agent. The compound's structure allows it to interact with specific cellular pathways, leading to reduced viability of cancer cells .

| Cancer Type | Activity | IC50 (µM) | References |

|---|---|---|---|

| Melanoma | Antiproliferative | 0.88 | |

| Other Tumors | Senescence induction | Varies |

Mechanistic Insights

The mechanism through which this compound exerts its effects involves modulation of key signaling pathways, including those associated with cell growth and survival. For instance, studies have shown that this compound can inhibit pathways related to hypoxia-inducible factors (HIF), which play a critical role in tumor adaptation to low oxygen conditions .

Clinical Trials

Several clinical trials are currently underway to evaluate the efficacy of this compound in treating metabolic disorders and cancers. Preliminary results indicate a favorable safety profile and promising therapeutic outcomes, particularly in patients with metabolic syndrome.

Research Findings

A focused library study on derivatives of piperidine-3-carboxamide has revealed structure-activity relationships that enhance the understanding of how modifications can improve efficacy against specific diseases, including cancer and metabolic disorders .

作用机制

The mechanism of action of N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

N-isopentyl-1-(methylsulfonyl)piperidine-3-carboxamide: Similar structure with a methylsulfonyl group instead of a propylsulfonyl group.

N-isopentyl-1-(ethylsulfonyl)piperidine-3-carboxamide: Similar structure with an ethylsulfonyl group instead of a propylsulfonyl group.

Uniqueness

N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds .

生物活性

N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide is a sulfonylpiperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound can be characterized by its piperidine core substituted at the 1-position with an isopentyl group and at the 3-position with a propylsulfonyl group. Its chemical structure allows for significant interaction with various biological targets, making it a subject of interest in drug development.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may function as an inhibitor of long-chain fatty acyl elongase (LCE), which plays a critical role in lipid metabolism and has implications in various diseases including cardiovascular and metabolic disorders .

1. Inhibition of Enzymatic Activity

This compound has demonstrated significant inhibitory effects on several enzymes:

- Cathepsin K : This compound was evaluated for its inhibitory activity against Cathepsin K, a cysteine protease involved in bone resorption. The lead compound exhibited an IC50 value of 13.52 µM, indicating potent inhibition .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| F-12 | 13.52 | Cathepsin K |

2. Anti-cancer Activity

The compound has also been investigated for its potential anti-cancer properties. It has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cancer cell signaling pathways. The modulation of this pathway can lead to reduced proliferation and survival of cancer cells .

3. Other Biological Effects

In addition to its enzymatic inhibition, this compound has been studied for its effects on various biological pathways:

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammatory responses.

- Neuroprotective Effects : Preliminary studies suggest potential applications in neurodegenerative diseases, although more research is needed to substantiate these claims.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Bone Resorption : A study demonstrated that compounds similar to this compound significantly reduced the concentration of CTX-I, a marker of bone resorption, in treated groups compared to controls .

- Lipid Metabolism : Research indicated that the inhibition of LCE could potentially lead to therapeutic strategies for obesity-related diseases by modulating lipid synthesis pathways .

属性

IUPAC Name |

N-(3-methylbutyl)-1-propylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3S/c1-4-10-20(18,19)16-9-5-6-13(11-16)14(17)15-8-7-12(2)3/h12-13H,4-11H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKRWTWRWVVNFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。